Isotopic Purity and Mass Shift: M+4 Differentiation from Unlabeled and Singly‑Labeled Analogs
Methanesulfonyl Chloride-d3,13C is certified with an isotopic enrichment of ≥99 atom % 13C and ≥98 atom % D . This dual labeling yields a nominal mass shift of M+4 relative to unlabeled methanesulfonyl chloride (natural abundance ~1.1% 13C, 0.015% D), which generates a base peak at m/z 114.5 [1]. In contrast, the singly‑labeled Methanesulfonyl Chloride-d3 provides only an M+3 shift, and the 13C‑only analog yields an M+1 shift . The M+4 shift of the dual‑labeled compound positions its isotopic envelope completely outside the natural‑abundance distribution, enabling baseline‑resolved selected ion monitoring (SIM) in GC‑MS and LC‑MS without isotopic cross‑talk [2].
| Evidence Dimension | Nominal mass shift vs. unlabeled compound |
|---|---|
| Target Compound Data | M+4 (m/z 118.5) |
| Comparator Or Baseline | Methanesulfonyl Chloride (unlabeled): M+0 (m/z 114.5); Methanesulfonyl Chloride-d3: M+3; Methanesulfonyl Chloride-13C: M+1 |
| Quantified Difference | Target compound provides a unique +4 Da window, eliminating overlap with natural M+1/M+2 isotopes and with the M+3 ion of the d3‑only analog. |
| Conditions | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry |
Why This Matters
This clean M+4 separation is the definitive requirement for using the compound as a SIL‑IS (Stable Isotope‑Labeled Internal Standard) in quantitative MS, a property that singly‑labeled analogs cannot deliver with equivalent selectivity.
- [1] Merck Index Online. (n.d.). Methanesulfonyl Chloride. Monograph. View Source
- [2] Babu, M. D., Surendrababu, K., & Kishore, M. (2016). Development and Validation of a Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole Active Pharmaceutical Ingredient. Scholars Central. View Source
